molecular formula C15H16ClNO4S B3695621 (5Z)-5-[(3-chloro-4,5-diethoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione

(5Z)-5-[(3-chloro-4,5-diethoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione

Cat. No.: B3695621
M. Wt: 341.8 g/mol
InChI Key: AKZMIOVCDXVZKY-WQLSENKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-[(3-chloro-4,5-diethoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class This compound is characterized by its unique structure, which includes a thiazolidine ring, a chlorinated phenyl group, and ethoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(3-chloro-4,5-diethoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione typically involves the condensation of 3-chloro-4,5-diethoxybenzaldehyde with 3-methyl-1,3-thiazolidine-2,4-dione. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(3-chloro-4,5-diethoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazolidinediones.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-[(3-chloro-4,5-diethoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a valuable tool for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in preclinical studies as a candidate for the treatment of various diseases, including diabetes and cancer.

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in chemical processes. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (5Z)-5-[(3-chloro-4,5-diethoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione
  • (5Z)-5-[(3-chloro-4,5-dipropoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione
  • (5Z)-5-[(3-chloro-4,5-dibutoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione

Uniqueness

The uniqueness of (5Z)-5-[(3-chloro-4,5-diethoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of ethoxy groups enhances its solubility and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

(5Z)-5-[(3-chloro-4,5-diethoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO4S/c1-4-20-11-7-9(6-10(16)13(11)21-5-2)8-12-14(18)17(3)15(19)22-12/h6-8H,4-5H2,1-3H3/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKZMIOVCDXVZKY-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)C)Cl)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)C)Cl)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5Z)-5-[(3-chloro-4,5-diethoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione
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(5Z)-5-[(3-chloro-4,5-diethoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione
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(5Z)-5-[(3-chloro-4,5-diethoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione

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